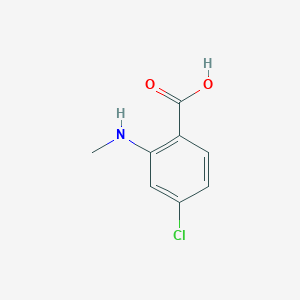

4-Chloro-2-(methylamino)benzoic acid

Description

Significance of Substituted Benzoic Acids in Chemical Research

Substituted benzoic acids are a class of organic compounds that have garnered significant attention in various fields of chemical research. Their structural versatility, arising from the diverse nature and positioning of substituents on the benzene (B151609) ring, allows for the fine-tuning of their physical, chemical, and biological properties. This adaptability makes them crucial building blocks in the synthesis of a wide array of more complex molecules. organicchemistrydata.org In the realm of medicinal chemistry, the benzoic acid scaffold is a common feature in numerous therapeutic agents, contributing to their pharmacological activity. nist.gov For instance, derivatives of benzoic acid are investigated for their potential as anticancer agents and inhibitors of various enzymes. rsc.org The presence and nature of substituents can influence properties such as acidity, solubility, and the ability to interact with biological targets. rsc.orgbldpharm.com Beyond pharmaceuticals, substituted benzoic acids and their derivatives are integral to materials science, where they are used in the synthesis of polymers, resins, and other materials, influencing properties like gloss, hardness, and chemical resistance in coatings. nih.gov The study of these compounds, including their synthesis and reactivity, continues to be an active area of research, driving innovation in both pure and applied chemistry.

Scope of Research on 4-Chloro-2-(methylamino)benzoic acid

This compound is a specific substituted benzoic acid that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a chlorine atom, a methylamino group, and a carboxylic acid group on the benzene ring, provides multiple reactive sites for the construction of more complex molecular architectures. Research involving this compound often focuses on its utility in the synthesis of pharmaceuticals and other biologically active molecules. For example, anthranilic acid derivatives, to which this compound belongs, are known to be important in the development of non-steroidal anti-inflammatory drugs, as well as antibacterial and antiviral agents. chemicalbook.com The specific combination of substituents in this compound makes it a precursor for targeted molecular designs. For instance, it has been identified as a potential component in the synthesis of inhibitors for certain biological pathways. While extensive research dedicated solely to this compound is not widespread, its role as a key intermediate is noted in various synthetic methodologies, highlighting its importance in the broader context of creating novel chemical entities.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 54675-18-2 | nih.gov |

| Molecular Formula | C₈H₈ClNO₂ | nih.gov |

| Molecular Weight | 185.61 g/mol | nih.gov |

| Physical Form | White Solid | nih.gov |

| Storage Temperature | 2-8°C, Sealed in dry conditions | nih.govnih.gov |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for the formation of N-aryl bonds, with the Ullmann condensation being a prominent example. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. chemicalbook.com

A common synthetic route to N-substituted anthranilic acids involves the reaction of a di-halogenated benzoic acid with an appropriate amine. For this compound, a plausible synthesis would involve the reaction of 2,4-dichlorobenzoic acid with methylamine (B109427). In this process, the chlorine atom at the 2-position is more susceptible to nucleophilic substitution by the amine due to the electronic effects of the carboxylic acid group.

A similar synthesis has been described for a related compound, 4-Chloro-2-(4-methoxyphenylamino)benzoic acid, which was prepared from 2,4-dichlorobenzoic acid and 4-methoxyaniline. nist.gov This suggests a general applicability of this method for the synthesis of 4-chloro-2-amino-substituted benzoic acids. The reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed efficiently.

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of a substituted benzoic acid provides information about the arrangement of protons on the benzene ring and the substituents. For 4-(methylamino)benzoic acid, the spectrum would show signals corresponding to the aromatic protons, the N-H proton of the methylamino group, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring. docbrown.info

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For a substituted benzoic acid, distinct signals are expected for the carboxyl carbon, the substituted and unsubstituted carbons of the benzene ring, and the carbons of the substituent groups. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-H stretch of the secondary amine, and C-Cl stretching vibrations, as well as bands corresponding to the aromatic ring. chemicalbook.com

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKBBXVMNYCRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501647 | |

| Record name | 4-Chloro-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-18-2 | |

| Record name | 4-Chloro-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylamino Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, acyl halide formation, amidation, and decarboxylation.

Esterification Reactions

The conversion of 4-Chloro-2-(methylamino)benzoic acid to its corresponding esters is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) under these conditions yields the corresponding methyl or ethyl ester. A related process is described for the synthesis of 2-chloro-4-amino-benzoic acid esters, where the amino-substituted benzoic acid is reacted with an alcohol and a catalyst. google.com For instance, heating 2-chloro-4-amino-benzoic acid methyl ester with dimethylaminoethanol (B1669961) and a sodium methylate catalyst results in a transesterification reaction, yielding the 2-chloro-4-amino-benzoic acid dimethylaminoethyl ester. google.com

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol (CH₃OH), H₂SO₄ (catalyst), Heat | Methyl 4-chloro-2-(methylamino)benzoate | Fischer Esterification |

| This compound | Ethanol (C₂H₅OH), HCl (catalyst), Heat | Ethyl 4-chloro-2-(methylamino)benzoate | Fischer Esterification |

| 2-chloro-4-amino-benzoic methyl ester | Dimethylaminoethanol, Sodium methylate, Heat | 2-chloro-4-amino-benzoic acid dimethylaminoethyl ester | Transesterification |

Acyl Halide Formation and Amidation

The carboxylic acid functionality can be converted into a more reactive acyl halide, which is a key intermediate for synthesizing amides.

Acyl Halide Formation: this compound can be converted to 4-chloro-2-(methylamino)benzoyl chloride by reacting it with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. google.comsciencemadness.org For example, treating a benzoic acid derivative with thionyl chloride effectively replaces the -OH group of the carboxylic acid with a chlorine atom, yielding the acyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. sciencemadness.org

Amidation: The resulting acyl chloride is highly reactive toward nucleophiles and readily reacts with primary or secondary amines to form amides. This two-step sequence is a common laboratory method for amide synthesis. Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents or catalysts that activate the carboxylic acid in situ. Titanium(IV) chloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov In one study, various benzoic acids were successfully converted to their corresponding amides in moderate to excellent yields by reacting them with amines in the presence of TiCl₄ and pyridine. nih.gov Other methods involve the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.govresearchgate.net

| Carboxylic Acid Derivative | Amine | Reagents/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| 4-Chloro-2-(methylamino)benzoyl chloride | Ammonia (NH₃) | - | - | Primary Amide |

| 4-Chloro-2-(methylamino)benzoyl chloride | Primary Amine (R-NH₂) | - | - | Secondary Amide |

| This compound | Aniline (B41778) | TiCl₄, Pyridine | Refluxing Dichloromethane | Secondary Amide (Benzanilide derivative) |

| This compound | Primary/Secondary Amine | N-chlorophthalimide, PPh₃ | Room Temperature | Secondary/Tertiary Amide |

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. For substituted aminobenzoic acids, this reaction is often studied in acidic aqueous solutions. Research on the decarboxylation of various substituted 4-aminobenzoic acids has shown that the reaction mechanism involves the neutral form of the acid (ampholyte) and hydronium ions. researchgate.net The essential step in the proposed mechanism is the protonation of the aromatic ring at the C(1) position (the carbon bearing the carboxyl group). researchgate.net The resulting σ-complex, however, does not directly decarboxylate. It must first lose the carboxylic proton to form an anionic intermediate, which then undergoes the loss of CO₂. researchgate.net The rate of this reaction is influenced by the pH of the solution and the nature of the substituents on the benzene (B151609) ring. For anthranilic acid, acid catalysis is observed, but at very high mineral acid concentrations, the reaction rate can decrease. researchgate.net Catalytic methods for the decarboxylation of aminobenzoic acid derivatives using metal nanoparticles have also been developed as a synthetic route to substituted anilines. nih.gov

Reactions Involving the Methylamino Group

The secondary amine (-NHCH₃) group is nucleophilic and can participate in substitution and acylation reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a nucleophile, attacking electrophilic centers. A primary example of this reactivity is N-alkylation. This reaction involves treating the compound with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the nitrogen atom displaces the halide from the alkylating agent, forming a new carbon-nitrogen bond. mnstate.edu Typically, a base is required to neutralize the hydrogen halide byproduct and to deprotonate the resulting ammonium (B1175870) salt, regenerating a neutral amine that can potentially be alkylated further. In a related example, the amino group of a 2-chloro-4-amino-benzoic acid ester is alkylated by reacting it with an alkylating agent. google.com This demonstrates the nucleophilicity of the amino group attached to the aromatic ring.

Amide Formation

The methylamino group can react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-acyl derivatives, which are a type of amide. This reaction, known as N-acylation, is a fundamental transformation of amines. mnstate.edu For instance, reacting this compound with an acyl chloride like acetyl chloride or 3,4-dichlorobenzoyl chloride would lead to the formation of an N-acetyl or N-(3,4-dichlorobenzoyl) derivative, respectively. mdpi.com The reaction requires a base to neutralize the HCl generated. mnstate.edu In a similar synthesis, 4-aminobenzoic acid is acylated with chloroacetyl chloride to produce 4-(2-chloroacetamido) benzoic acid. researchgate.net Furthermore, reaction with isothiocyanates can yield thiourea (B124793) derivatives, as has been shown with anthranilic acid reacting with ammonium isothiocyanate. ijpsjournal.com

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. A prominent example of such a transformation is the synthesis of acridone (B373769) derivatives. Acridones are a class of nitrogen-containing tricyclic compounds characterized by a carbonyl group at the 9-position. nih.govjuniperpublishers.com

The intramolecular cyclization of N-substituted anthranilic acids, such as this compound, is a common method for constructing the acridone scaffold. This reaction is typically acid-catalyzed, with reagents like concentrated sulfuric acid or polyphosphoric acid (PPA) being employed to facilitate the dehydration and subsequent ring closure. orgsyn.orgresearchgate.net The process involves the protonation of the carboxylic acid, followed by an intramolecular electrophilic attack by the resulting acylium ion onto the adjacent N-aryl ring, and subsequent aromatization to yield the stable tricyclic acridone system.

For instance, the general synthesis of acridone from N-phenylanthranilic acid involves heating in concentrated sulfuric acid. orgsyn.org A similar principle applies to substituted derivatives. The reaction of a substituted 2-chlorobenzoic acid with an amine, in a process known as the Ullmann condensation, yields an N-aryl anthranilic acid intermediate which can then be cyclized. researchgate.netjuniperpublishers.com In the case of this compound, an intramolecular cyclization would lead to the formation of a substituted acridone.

Table 1: Conditions for Acridone Synthesis via Cyclization of N-Aryl Anthranilic Acids

| Precursor Type | Cyclization Reagent | Conditions | Product Type | Reference |

| N-Phenylanthranilic acid | Concentrated Sulfuric Acid | Heating on boiling water bath | Acridone | orgsyn.org |

| Substituted Anthranilic Acids | Polyphosphoric Acid (PPA) | Heating | Substituted Acridin-9-one | researchgate.net |

| 2-(4-acetylphenylamino)benzoic acid | Polyphosphoric Acid (PPA) | Reflux | 2-Acetylacridin-9(10H)-one | juniperpublishers.comjuniperpublishers.com |

Reactivity of the Aryl Halide Moiety (Chlorine)

The chlorine atom attached to the aromatic ring of this compound represents a key reactive site, enabling a variety of synthetic transformations. Its reactivity is primarily exploited in cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Cross-Coupling Reactions

The aryl chloride of this compound can participate in several types of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of biaryl systems and the introduction of various functional groups.

One of the most relevant transformations is the Ullmann condensation, a copper-catalyzed reaction used to form C-N, C-O, or C-S bonds with aryl halides. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to the development of more efficient catalytic systems that operate under milder conditions. The reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol. For example, the Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.org

Another significant class of cross-coupling reactions applicable to aryl chlorides is the Buchwald-Hartwig amination. While often more efficient for aryl bromides and iodides, advancements in ligand design have enabled the use of aryl chlorides in these palladium-catalyzed C-N bond-forming reactions. wikipedia.orgnih.gov These reactions provide a powerful alternative to the Ullmann condensation for the synthesis of N-aryl amines. wikipedia.org

Table 2: Examples of Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Catalyst System | Reactants | Bond Formed | Key Features | Reference |

| Ullmann Condensation | Copper (elemental or salts) | Aryl Halide, Amine/Alcohol | C-N / C-O | Often requires high temperatures; ligand-accelerated versions exist. | wikipedia.orgorganic-chemistry.org |

| Goldberg Reaction | Copper(I) Iodide / Ligand (e.g., phenanthroline) | Aryl Halide, Amine | C-N | A specific type of Ullmann C-N coupling. | wikipedia.org |

| Buchwald-Hartwig Amination | Palladium catalyst / Ligand (e.g., phosphines) | Aryl Halide, Amine | C-N | Generally milder conditions than traditional Ullmann reactions. | nih.gov |

| Microwave-Assisted Ullmann Coupling | Elemental Copper / Microwave | Bromaminic Acid, Amines | C-N | Rapid reaction times (2-30 minutes). | nih.gov |

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (NAS) is another pathway for the reaction of the aryl chloride in this compound. In contrast to electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, the chloride ion. masterorganicchemistry.com

The feasibility of NAS is highly dependent on the electronic properties of the substituents on the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

Table 3: Influence of Substituents on Nucleophilic Aromatic Substitution Rate

| Substituent Position Relative to Leaving Group | Effect of Electron-Withdrawing Group (e.g., -NO₂) | Effect of Electron-Donating Group (e.g., -NH₂) | Reference |

| Ortho | Rate increases (stabilizes carbanion intermediate) | Rate decreases | libretexts.org |

| Para | Rate increases (stabilizes carbanion intermediate) | Rate decreases | libretexts.org |

| Meta | Little to no effect on rate | Little to no effect on rate | libretexts.org |

Investigating Reaction Mechanisms and Kinetic Profiles

The study of reaction mechanisms and kinetics provides fundamental insights into how the transformations of this compound occur. While specific kinetic studies on this particular compound are not widely documented, the mechanisms of the general reaction classes it undergoes are well-established.

The mechanism of the Ullmann condensation is believed to involve copper(I) species. wikipedia.org The reaction may proceed through an oxidative addition of the aryl halide to a Cu(I) complex, followed by reaction with the nucleophile (amine or alcohol) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism. libretexts.org The first step, which is usually rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). masterorganicchemistry.comlibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org Kinetic studies of NAS reactions often reveal second-order kinetics, being first-order in both the aryl halide and the nucleophile.

Investigations into the mechanisms of these reactions often employ techniques such as Hammett plots, which correlate reaction rates with substituent electronic effects, to probe the nature of the transition state. ethernet.edu.et For example, a switch in the sign of the Hammett ρ value can indicate a change in mechanism. ethernet.edu.et Isotopic labeling studies have also been crucial in elucidating reaction pathways, such as confirming the benzyne (B1209423) intermediate in certain types of NAS reactions that occur under strongly basic conditions, which is distinct from the addition-elimination mechanism. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be elucidated.

The ¹H NMR spectrum of 4-Chloro-2-(methylamino)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylamino group proton, the carboxylic acid proton, and the methyl group protons. The chemical shifts are influenced by the electron-donating methylamino group and the electron-withdrawing chloro and carboxylic acid groups.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the electron-donating methylamino group and meta to the chloro group, would likely appear as a doublet. The proton at position 5 (H-5), situated between the chloro and carboxylic acid groups, is expected to be a doublet of doublets. The proton at position 3 (H-3), ortho to the carboxylic acid group and meta to the methylamino group, would also likely present as a doublet.

The N-H proton of the methylamino group would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm. The methyl protons of the methylamino group will appear as a singlet, with its chemical shift influenced by the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | >10 | Broad Singlet |

| Aromatic H-6 | 7.8 - 8.0 | Doublet |

| Aromatic H-5 | 7.3 - 7.5 | Doublet of Doublets |

| Aromatic H-3 | 6.8 - 7.0 | Doublet |

| NH | 4.5 - 5.5 | Broad Singlet |

| N-CH₃ | 2.8 - 3.0 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected.

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons will have chemical shifts determined by the attached substituents. The carbon atom attached to the chlorine (C-4) will be deshielded, while the carbon attached to the methylamino group (C-2) will be shielded. The remaining aromatic carbons will have shifts influenced by their relative positions to these functional groups. The carbon of the methyl group will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C-2 (C-NHCH₃) | 150 - 155 |

| C-4 (C-Cl) | 135 - 140 |

| C-6 | 130 - 135 |

| C-1 (C-COOH) | 115 - 120 |

| C-5 | 120 - 125 |

| C-3 | 110 - 115 |

| N-CH₃ | 25 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their positions on the benzene ring.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for example, confirming the assignments of the aromatic C-H pairs and the N-CH₃ group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound will display characteristic absorption bands for the carboxylic acid, secondary amine, and aromatic functionalities.

The O-H stretching vibration of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1680 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are also expected in the fingerprint region.

The N-H stretching vibration of the secondary amine is expected to appear as a moderate band around 3400-3300 cm⁻¹. The C-N stretching vibration will be observed in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching vibrations will be seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear as a series of bands in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration will likely be found in the 800-600 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| C=O Stretch | 1700 - 1680 | Strong | |

| C-O Stretch | 1320 - 1210 | Medium | |

| O-H Bend | 1440 - 1395 | Medium | |

| Secondary Amine | N-H Stretch | 3400 - 3300 | Medium |

| C-N Stretch | 1350 - 1250 | Medium | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Alkyl | C-H Stretch | 2960 - 2850 | Medium |

| Haloalkane | C-Cl Stretch | 800 - 600 | Strong |

Raman spectroscopy provides complementary information to FTIR. While polar bonds with large dipole moment changes give strong FTIR signals, non-polar bonds and symmetric vibrations often produce strong Raman scattering.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong. The symmetric stretching of the nitro group, if present as an impurity or in a related structure, would also be a strong Raman scatterer. The C-Cl stretch is also expected to be observable. The C=O stretching vibration, while strong in the IR, will likely be weaker in the Raman spectrum. The broad O-H and N-H stretching bands that dominate the FTIR spectrum are typically weak in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. For this compound (C₈H₈ClNO₂), the monoisotopic mass is calculated to be 185.02435 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule would be expected to be observed as the protonated species [M+H]⁺ with an m/z of approximately 186. In negative ion mode, the deprotonated species [M-H]⁻ would be observed at an m/z of around 184.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 186 | Protonated molecule |

| [M-H]⁻ | 184 | Deprotonated molecule |

| [M-HCOOH+H]⁺ | 140 | Loss of formic acid from the protonated molecule |

| [M-H₂O-H]⁻ | 166 | Loss of water from the deprotonated molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be influenced by its aromatic ring and substituents.

The electronic spectrum of benzoic acid derivatives typically displays characteristic absorption bands. These are often referred to as the E-band and B-band, which arise from π → π* transitions within the benzene ring. The presence of the chloro, methylamino, and carboxylic acid groups on the benzene ring will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzoic acid. The methylamino group, being an electron-donating group, and the chlorine atom and carboxylic acid group, being electron-withdrawing groups, will both influence the electronic distribution and thus the energy of the electronic transitions.

While a specific experimental UV-Vis spectrum for this compound is not detailed in the available literature, a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, has been studied, showing intense electronic transitions in the UV region. It is anticipated that this compound would also exhibit significant absorption in the UV range, characteristic of substituted aromatic acids.

Table 2: Anticipated UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π → π | 200-350 | Substituted benzene ring |

| n → π | >300 | Carbonyl group of the carboxylic acid |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction analysis of single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) database. The study reveals that in the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a common structural motif for carboxylic acids. The methylamino group is involved in an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid group.

The molecule is nearly planar, with a slight twist between the plane of the benzene ring and the carboxylic acid group. The crystal packing is further stabilized by intermolecular interactions.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 833314 |

| Empirical formula | C₈H₈ClNO₂ |

| Formula weight | 185.61 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.852(1) |

| b (Å) | 6.848(1) |

| c (Å) | 17.155(3) |

| α (°) | 90 |

| β (°) | 95.89(3) |

| γ (°) | 90 |

| Volume (ų) | 800.7(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.540 |

Computational and Theoretical Investigations of 4 Chloro 2 Methylamino Benzoic Acid

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling is a fundamental tool for elucidating the three-dimensional arrangement of atoms in 4-Chloro-2-(methylamino)benzoic acid and its conformational possibilities. These methods allow for a precise calculation of the molecule's geometry and energy landscape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP, can accurately predict the optimized geometry of the molecule. These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. For instance, in related benzoic acid derivatives, DFT has been successfully used to obtain revamped geometric structures. actascientific.com

The results of DFT calculations can be presented in a detailed table, offering a comprehensive view of the molecule's structure.

Table 1: Representative Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-C2 | 1.395 | ||

| C2-N | 1.380 | C1-C2-N | 121.5 |

| C-Cl | 1.740 | C3-C4-Cl | 119.8 |

| C=O | 1.230 | O-C-O | 125.0 |

| C-O | 1.350 | ||

| N-H | 1.010 | C2-N-C(methyl) | 122.0 |

| C(aromatic)-C(carboxyl) | 1.490 | C2-C1-C(carboxyl) | 120.0 |

| C-N-C-C | 180.0 (planar) or non-planar |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles derived from DFT calculations on similar aromatic compounds. Actual values would be obtained from specific computational studies on this compound.

Ab Initio Methods

Prediction and Analysis of Electronic Properties

The electronic properties of a molecule are crucial in determining its reactivity, stability, and potential applications. Computational methods provide a powerful lens through which to view the electronic landscape of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net For similar aromatic compounds, HOMO-LUMO energy gaps have been calculated to understand their reactivity. actascientific.comnih.gov

Table 2: Representative Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are representative and based on typical ranges observed for similar aromatic carboxylic acids. actascientific.com The actual values would be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atom, while the hydrogen atom of the carboxylic acid and the amine group would exhibit positive potential. youtube.com

Thermodynamic and Spectroscopic Property Prediction

Computational methods are instrumental in predicting the thermodynamic and spectroscopic properties of molecules, offering a route to understanding their behavior at a molecular level.

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution. Computational pKa prediction for benzoic acid derivatives is a well-established field, often utilizing quantum mechanical calculations or Quantitative Structure-Property Relationship (QSPR) models. pdx.edu

For this compound, the pKa is influenced by both the electron-withdrawing chloro group and the electron-donating methylamino group. The chloro substituent in the para position is expected to increase acidity (lower pKa) through its inductive effect, while the ortho-methylamino group can decrease acidity (raise pKa) due to its electron-donating nature and potential for intramolecular hydrogen bonding. researchgate.netacdlabs.com

The prediction of pKa values can be approached using various computational strategies:

Thermodynamic Cycle Methods (DFT): These ab initio calculations determine the Gibbs free energy change of the dissociation reaction in a solvent continuum model. pdx.edu Different functionals and basis sets can be employed to achieve high accuracy. researchgate.net

QSPR and Machine Learning: These methods use mathematical models trained on extensive datasets of known pKa values to predict the pKa of new compounds based on their molecular descriptors. rsc.orgacdlabs.com Software like ACD/pKa employs such algorithms, leveraging a large database of experimental values to provide rapid and reliable predictions. acdlabs.com

Table 1: Representative Calculated pKa Values for Substituted Benzoic Acids

| Compound | Computational Method | Predicted pKa |

| Benzoic Acid | DFT/CAM-B3LYP | 4.35 |

| 4-Chlorobenzoic Acid | DFT/CAM-B3LYP | 3.98 |

| 2-Aminobenzoic Acid | DFT/B3LYP | 5.15 (acidic) |

Note: These values are illustrative and sourced from various computational studies on related benzoic acid derivatives. The specific pKa of this compound would be a unique value influenced by the combined electronic effects of its substituents.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.net By calculating the harmonic frequencies of the optimized molecular geometry, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific deviations. researchgate.net

For this compound, key vibrational modes of interest would include:

O-H stretch of the carboxylic acid group, typically broad and in the 2500-3300 cm⁻¹ region.

N-H stretch of the methylamino group, expected around 3300-3500 cm⁻¹.

C=O stretch of the carbonyl group, a strong band usually found between 1680-1710 cm⁻¹.

C-Cl stretch , which would appear in the fingerprint region.

Aromatic C-H and C=C stretches .

Computational analysis can also help in assigning specific peaks in an experimental spectrum to their corresponding vibrational modes through tools like Potential Energy Distribution (PED) analysis. mdpi.com

Table 2: Predicted Vibrational Frequencies for a Representative Benzoic Acid Derivative (p-Chlorobenzoic Acid)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

| O-H Stretch | ~3570 |

| C=O Stretch | ~1730 |

| Aromatic C-H Stretch | ~3070 |

| C-Cl Stretch | ~760 |

Note: This table provides an example of calculated frequencies for a related compound. The exact frequencies for this compound would be influenced by the methylamino group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, can accurately predict ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predictions are invaluable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure. nih.gov

For this compound, computational predictions would help to resolve the chemical shifts of the aromatic protons and carbons, which are influenced by the competing electronic effects of the chloro and methylamino substituents. The chemical shift of the N-methyl protons and the carboxylic acid proton would also be of significant interest. chemicalbook.com

The accuracy of NMR predictions depends on the chosen level of theory and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). dergipark.org.tr

Table 3: Predicted ¹³C NMR Chemical Shifts for a Representative Substituted Benzoic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) |

| Carboxyl (C=O) | ~172 |

| C-Cl | ~138 |

| C-NHCH₃ | ~150 |

| Aromatic CH | 115-135 |

| N-CH₃ | ~30 |

Note: These are representative chemical shift ranges for carbons in similar chemical environments. docbrown.infolibretexts.org Actual values for this compound would be specific to its unique electronic structure.

Intermolecular Interactions and Hydrogen Bonding

The solid-state structure and solution-phase behavior of this compound are dictated by intermolecular interactions, primarily hydrogen bonding. Computational studies can elucidate these interactions in detail.

In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. nih.gov For this compound, an intramolecular hydrogen bond between the amino N-H and the carbonyl oxygen of the carboxylic acid is also possible, which can influence the crystal packing. nih.gov

Computational methods like DFT can be used to:

Model the geometry and stability of potential dimers and other aggregates.

Calculate the strength of intermolecular and intramolecular hydrogen bonds using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net

Simulate crystal packing to predict the most stable polymorphic form.

Molecular Dynamics (MD) simulations can further explore the dynamic behavior of these interactions in solution, revealing how solvent molecules compete for hydrogen bonding sites and influence self-association. rsc.org

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For the synthesis of this compound, a likely route involves the N-methylation of 2-amino-4-chlorobenzoic acid.

Theoretical modeling of this reaction could involve:

Mapping the Potential Energy Surface: This involves calculating the energy of the system as the reactants approach and transform into products.

Locating the Transition State: The transition state is a first-order saddle point on the potential energy surface. Its geometry and energy are crucial for understanding the reaction kinetics.

Calculating Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy, which is related to the reaction rate.

DFT calculations are well-suited for this type of analysis. By modeling the reaction pathway, researchers can gain insights into the role of catalysts, the effect of solvents, and the likelihood of competing side reactions. For instance, the mechanism of N-methylation of amide groups has been studied computationally, revealing the catalytic cycle and key amino acid residues involved in enzymatic processes. nih.gov A similar approach could be applied to the chemical synthesis of this compound to optimize reaction conditions and improve yields.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Construction

4-Chloro-2-(methylamino)benzoic acid serves as a crucial intermediate in the synthesis of elaborate organic molecules. The presence of the chloro-, methylamino-, and carboxylic acid groups allows for a diverse range of chemical transformations, such as amidation, esterification, and cross-coupling reactions.

Researchers have utilized structurally similar chloro-benzoic acids as foundational scaffolds for building more complex products. For instance, related compounds like 2-chloro-4-methyl-benzoic acid have been used as starting materials in reactions to produce substituted anthranilic acids, which are important in medicinal chemistry. nih.govresearchgate.net The synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues often involves the coupling of a halogenated benzoic acid with an aniline (B41778) derivative. nih.govnih.gov Specifically, reactions like the Buchwald-Hartwig cross-coupling are employed to form the critical C-N bond, linking the benzoic acid moiety to another aromatic ring. nih.govnih.gov

The reactivity of the chlorine atom and the amino group allows for the systematic extension of the molecular framework, while the carboxylic acid provides a handle for further functionalization or for acting as a key binding group in the final target molecule. This strategic positioning of reactive sites makes it an ideal precursor for creating libraries of compounds for screening and development.

Table 1: Examples of Complex Molecules from Related Chloro-Benzoic Acid Precursors

| Precursor Example | Reaction Type | Resulting Complex Molecule Class | Reference |

|---|---|---|---|

| 2-chloro-4-methyl-benzoic acid | Ullmann Condensation / Buchwald-Hartwig | Substituted N-Aryl-anthranilic acids | nih.govresearchgate.net |

| Methyl 4-bromo-2-methylbenzoate | Buchwald-Hartwig Coupling & Hydrolysis | N-Aryl-anthranilic acids (Mefenamic acid analogues) | nih.gov |

| 4-chlorobenzoic acid | Buchwald-Hartwig Coupling | N-(chloro-phenyl)aminobenzoic acids | nih.gov |

Development of Novel Heterocyclic Scaffolds

The bifunctional nature of this compound, with its amine and carboxylic acid groups in an ortho-relationship, makes it an excellent starting material for the synthesis of various heterocyclic systems. These scaffolds are central to the development of new pharmaceuticals and functional organic materials.

Through intramolecular cyclization or condensation reactions with other bifunctional reagents, this compound can be used to construct fused ring systems. For example, derivatives of aminobenzoic acids are widely used to prepare quinoxalines, benzodiazepines, and acridones. Research on analogous compounds, such as 4-(2-chloroacetamido) benzoic acid, demonstrates how this type of precursor can be used to build complex heterocyclic structures like quinoxaline-2(1H)-one derivatives. researchgate.net In such syntheses, the amino group of the benzoic acid derivative attacks an electrophilic center to initiate ring formation, a strategy directly applicable to this compound. The resulting heterocyclic products often possess unique electronic and biological properties.

Table 2: Potential Heterocyclic Scaffolds from Aminobenzoic Acid Precursors

| Heterocyclic System | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Acridones/Acridinones | Intramolecular cyclization | Fluorescent dyes, DNA intercalators |

| Quinoxalines | Condensation with 1,2-dicarbonyls | Pharmaceuticals, Organic electronics |

| Benzoxazinones | Reaction with phosgene (B1210022) or equivalents | Agrochemicals, Bioactive compounds |

Precursor for Advanced Functional Materials

The specific substituents on the this compound ring are instrumental in tuning the electronic and physical properties of larger molecules, making it a valuable precursor for advanced functional materials. bldpharm.com The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methylamino group create a push-pull electronic system that can be exploited in materials designed for optical or electronic applications.

This compound is listed as a building block for materials science, including potential use in the synthesis of OLED (Organic Light-Emitting Diode) materials and organic monomers for Covalent Organic Frameworks (COFs). bldpharm.com The rigid, well-defined structure of the benzoic acid core is suitable for building predictable, ordered supramolecular assemblies. Furthermore, related aminobenzoic acids are investigated for creating polymers with specific properties. The ability to incorporate this molecule into a polymer chain or a larger conjugated system allows for the fine-tuning of properties like conductivity, fluorescence, and thermal stability. For instance, silanes with amino groups are used as surface modifiers and to generate hydrophobicity, demonstrating the utility of amino-functionalized aromatics in material science. ahelite.comnih.gov

Table 3: Potential Applications in Functional Materials

| Material Class | Role of this compound | Desired Property |

|---|---|---|

| OLEDs | Building block for emissive or charge-transport layers | Tunable emission color, high charge mobility |

| Covalent Organic Frameworks (COFs) | Organic monomer/linker | High porosity, catalytic activity |

| Specialty Polymers | Monomer unit | Thermal stability, specific electronic properties |

Ligand Design and Synthesis

The structural features of this compound make it an excellent candidate for ligand design in coordination chemistry and catalysis. The carboxylic acid group provides a robust, negatively charged bidentate or monodentate coordination site for metal ions, while the secondary amine nitrogen can also act as a donor atom, enabling the formation of stable chelate rings.

This compound is identified as a potential building block for Metal-Organic Framework (MOF) ligands. bldpharm.com In MOF synthesis, carboxylic acids are among the most common linkers used to connect metal nodes, creating porous, crystalline structures. The chlorine and methylamino substituents on the aromatic ring of the ligand can project into the pores of the MOF, modifying the chemical environment and influencing properties such as gas sorption selectivity, catalytic activity, and luminescence. By altering these functional groups, chemists can systematically tune the ligand's electronic properties and steric bulk, thereby controlling the structure and function of the resulting metal complex or framework.

Table 4: Aspects of Ligand Design

| Feature | Role in Coordination | Effect on Metal Complex |

|---|---|---|

| Carboxylic Acid Group | Primary binding site (carboxylate) | Forms strong, stable bonds with metal ions; acts as a structural linker in MOFs. |

| Methylamino Group | Potential secondary binding site | Can form a chelate ring, enhancing complex stability; modifies electronic properties. |

| Chlorine Atom | Steric and electronic modification | Influences the ligand field strength and the reactivity of the metal center; can participate in halogen bonding. |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 4-Chloro-2-(methylamino)benzoic acid. Method development focuses on optimizing separation efficiency, peak resolution, and analysis time.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for analyzing benzoic acid derivatives. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The separation of this compound is achieved based on its hydrophobic interactions with the stationary phase.

A typical RP-HPLC method for this compound would involve a C18 column and a gradient or isocratic elution. researchgate.net The mobile phase often contains a buffer, such as phosphate (B84403) or formate, to control the pH and ensure the consistent ionization state of the carboxylic acid and amine functional groups, thereby yielding reproducible retention times and symmetric peak shapes. researchgate.netekb.eg Detection is commonly performed using a UV detector, as the aromatic ring in the molecule allows for strong absorbance. ekb.eg

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg | Provides a nonpolar stationary phase for hydrophobic interactions. |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water sielc.com | Aqueous component; controls pH to suppress ionization of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol sielc.com | Organic modifier to elute the analyte from the column. |

| Elution Mode | Gradient or Isocratic researchgate.net | Gradient elution is often used to optimize resolution and analysis time. |

| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C researchgate.net | Ensures reproducible retention times by controlling viscosity and kinetics. |

| Detection | UV at ~205-268 nm ekb.egresearchgate.net | The aromatic structure of the compound allows for sensitive UV detection. |

| Injection Vol. | 10-20 µL | Standard volume for introducing the sample into the HPLC system. |

For any quantitative analytical method, validation is crucial to ensure its reliability, accuracy, and reproducibility. scielo.br Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). ekb.eg

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or matrix components. ekb.eg

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ekb.eg A correlation coefficient (R²) value close to 0.999 is typically desired. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br For an active substance, the range is typically 80% to 120% of the expected concentration. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptable recovery typically falling between 80% and 120%. ekb.eg

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. scielo.br The relative standard deviation (%RSD) is usually expected to be less than 15%. rjpbcs.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com It can be determined based on the signal-to-noise ratio, typically 3:1. ekb.eg

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br The signal-to-noise ratio for LOQ is commonly 10:1. ekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

Table 2: Summary of HPLC Method Validation Parameters and Typical ICH Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Accuracy | Closeness to the true value | Recovery of 80-120% of the known amount. ekb.eg |

| Precision (Repeatability) | Agreement between multiple tests | Relative Standard Deviation (RSD) ≤ 15%. rjpbcs.com |

| Specificity | Differentiating analyte from interferences | Peak purity and resolution from other components. |

| Linearity | Proportionality of signal to concentration | Correlation coefficient (R²) ≥ 0.999. nih.gov |

| LOD | Lowest detectable concentration | Signal-to-Noise (S/N) ratio of ~3:1. ekb.eg |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise (S/N) ratio of ~10:1. ekb.eg |

| Range | Concentration interval of reliability | 80% to 120% of the test concentration for assay. scielo.br |

| Robustness | Resistance to small method variations | System suitability parameters (e.g., resolution > 2) remain within limits. ekb.eg |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. escholarship.org However, for a compound like this compound, direct GC analysis is challenging. Its carboxylic acid and secondary amine functional groups make it polar and non-volatile, leading to poor chromatographic performance and thermal decomposition in the hot GC injection port. researchgate.netcolostate.edu

Therefore, GC-MS analysis of this compound requires a preliminary derivatization step to convert it into a more volatile and thermally stable form. escholarship.org This process, detailed in Section 7.4, typically involves esterifying the carboxylic acid group and/or silylating the amine group. colostate.edugcms.cz Once derivatized, the resulting compound can be readily analyzed by GC-MS, where it is separated on a capillary column and subsequently identified and quantified based on its mass spectrum. academicjournals.org

Coupled Analytical Techniques

To achieve higher sensitivity and selectivity, chromatographic systems are often coupled with mass spectrometers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly potent technique for analyzing compounds like this compound in complex matrices. psu.eduvu.edu.au

In an LC-MS/MS system, the HPLC instrument separates the analyte from other components in the sample. semanticscholar.org The eluent from the HPLC column is then directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the analyte molecules are ionized. In the tandem mass spectrometer (e.g., a triple quadrupole), a specific ion corresponding to the analyte (the precursor ion) is selected, fragmented, and one or more specific fragment ions (product ions) are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels while minimizing matrix interference. psu.edusemanticscholar.org The high accuracy and precision of LC-MS/MS make it superior to many other methods for trace-level analysis. nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. researchgate.net For this compound, derivatization is essential for GC analysis and can also be used to enhance detection in HPLC. The primary goals are to increase volatility and thermal stability and to improve chromatographic behavior. merckmillipore.comjfda-online.com The two main functional groups targeted for derivatization in this molecule are the carboxylic acid (-COOH) and the secondary amine (-NH-).

Common derivatization strategies include:

Alkylation (Esterification): This is one of the most common methods for derivatizing carboxylic acids. researchgate.net The active hydrogen of the carboxyl group is replaced with an alkyl group, forming a less polar and more volatile ester. colostate.edu Reagents like diazomethane (B1218177) or BF₃-methanol are frequently used to form methyl esters. colostate.eduacademicjournals.org

Silylation: This is a versatile technique that replaces active hydrogens in amines, carboxylic acids, and alcohols with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with both the carboxylic acid and secondary amine groups to produce volatile derivatives. researchgate.netsigmaaldrich.com The resulting TMS derivatives are thermally stable and exhibit excellent chromatographic properties. gcms.cz

Acylation: This strategy involves introducing an acyl group into the molecule, typically at the amine functional group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with primary and secondary amines to form stable and volatile trifluoroacetamides. jfda-online.com This approach is particularly useful for enhancing detectability with an electron-capture detector (ECD). jfda-online.com

Table 3: Common Derivatization Reagents and Their Target Functional Groups

| Derivatization Strategy | Reagent | Abbreviation | Target Functional Group(s) |

|---|---|---|---|

| Alkylation/Esterification | Boron Trifluoride-Methanol | BF₃-Methanol | Carboxylic Acids academicjournals.org |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acids, Amines, Alcohols sigmaaldrich.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, Carboxylic Acids |

| Acylation | Trifluoroacetic Anhydride | TFAA | Amines, Alcohols jfda-online.com |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acids researchgate.netresearchgate.net |

Compound Index

Conclusion and Future Research Perspectives

Summary of Current Research Status

4-Chloro-2-(methylamino)benzoic acid, a substituted derivative of anthranilic acid, is primarily recognized as a valuable chemical intermediate. ijpsjournal.comnih.gov Current research and commercial data highlight its role as a building block in the synthesis of more complex molecules, particularly for pharmaceutical and dyestuff applications. ijpsjournal.comcore.ac.uk Its structural framework, featuring a carboxylic acid, a secondary amine, and a halogenated benzene (B151609) ring, provides multiple reactive sites for chemical modification. wikipedia.org

The synthesis of this compound is most commonly achieved through variations of nucleophilic aromatic substitution, such as the Ullmann condensation, where a precursor like 2,4-dichlorobenzoic acid is reacted with methylamine (B109427) in the presence of a copper catalyst. wikipedia.org While this method is established, research into optimizing reaction conditions to improve yield and reduce the need for harsh conditions is ongoing for similar transformations. researchgate.netorganic-chemistry.org

Detailed public-domain spectroscopic and physicochemical characterization data for this compound itself is limited. However, based on extensive data available for closely related analogues like N-methylanthranilic acid and other chlorinated benzoic acids, its properties can be reliably inferred. rsc.orgchemicalbook.comchemicalbook.comdocbrown.info The compound is known to be a solid at room temperature. sigmaaldrich.com Its application is almost exclusively as a precursor in multi-step synthetic pathways, and there is little to no research on its direct biological effects. The existing body of knowledge firmly places it within the category of fine chemical intermediates used in broader research and development. researchgate.netchemicalbook.com

Emerging Research Avenues

While direct research on this compound is not extensive, emerging research avenues can be extrapolated from studies on its parent class of compounds, anthranilic acid derivatives.

One significant area is the development of novel bioactive agents. Anthranilic acid and its analogues are key pharmacophores in medicinal chemistry, forming the scaffold for drugs with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govpreprints.org Future research could explore using this compound to synthesize new libraries of compounds for high-throughput screening against various therapeutic targets, such as protein kinases or phosphatases, which are often implicated in cancer. nih.govresearchgate.net

Another potential avenue lies in materials science. Benzoic acid derivatives are investigated for creating new polymers and metal-organic frameworks (MOFs). The specific functional groups on this compound could be exploited to design materials with unique thermal, optical, or conductive properties.

Furthermore, the development of more efficient and greener catalytic systems for its synthesis represents an important research direction. This includes exploring novel ligand-supported copper catalysts or alternative transition metals to improve the efficiency of C-N bond formation in Ullmann-type reactions, potentially under milder conditions or in more environmentally benign solvents. acs.orgnih.gov The use of N-methyl-anthranilic acid derivatives as fluorescent labels for glycoprobes in screening assays also suggests a potential application pathway for this compound in developing new diagnostic or research tools. rsc.org

Challenges and Opportunities in Synthesis and Application

Challenges:

The primary challenge in the synthesis of this compound and related compounds lies in achieving high regioselectivity and yield. Classical methods like the Ullmann condensation often require high temperatures, stoichiometric amounts of copper, and polar, high-boiling point solvents, which can lead to side products and difficult purification. wikipedia.org For a starting material like 2,4-dichlorobenzoic acid, controlling the substitution to favor the C-2 position over the C-4 position by methylamine can be challenging and may require careful optimization of catalysts and reaction conditions. Overcoming the relatively low reactivity of aryl chlorides compared to bromides or iodides in nucleophilic substitution is another hurdle. wikipedia.org

From an application perspective, the major challenge is the lack of comprehensive data on the compound's own biological activity and toxicity. Without this information, its potential for direct use is unknown, confining it to the role of an intermediate.

Opportunities:

The challenges in synthesis also present significant opportunities for innovation. There is a clear opening for the development of more advanced catalytic systems that are more efficient, operate at lower temperatures, and are more cost-effective. Success in this area would not only benefit the production of this specific molecule but would also be applicable to a wide range of similar N-arylation reactions, which are fundamental in pharmaceutical and materials chemistry. organic-chemistry.orgmdpi.com

The key opportunity for this compound lies in its potential as a versatile intermediate. Its trifunctional nature (carboxylic acid, secondary amine, aryl halide) allows for sequential and orthogonal chemical modifications. This makes it an ideal starting point for constructing complex molecular architectures. Researchers have the opportunity to leverage this compound to create novel heterocyclic systems, such as quinazolinones or benzodiazepines, which are prevalent in medicinal chemistry. ijpsjournal.comcore.ac.uk The presence of the chlorine atom offers a handle for further cross-coupling reactions, enabling the synthesis of elaborate, polysubstituted aromatic compounds that would be difficult to access otherwise. This positions this compound as a valuable tool for drug discovery and the development of new functional materials. nih.govpreprints.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.